Vildagliptin-d3 is classified under the category of antidiabetic agents, specifically as a DPP-4 inhibitor. It is synthesized through chemical processes that incorporate deuterium into the Vildagliptin structure, which can be beneficial for various analytical purposes, including pharmacokinetic studies and metabolic tracing in biological systems .
The synthesis of Vildagliptin-d3 typically involves the deuteration of L-proline, a naturally occurring amino acid. This process may include several steps:
Industrial production methods mirror laboratory techniques but are optimized for larger scale operations, ensuring consistency and quality in the final product.
Vildagliptin-d3 retains the core structure of Vildagliptin with deuterium substituents. The molecular formula is C17H20D3N3O2, where D represents deuterium. The presence of deuterium alters certain physical properties, such as boiling point and stability, without significantly affecting its biological activity.
Vildagliptin-d3 can participate in various chemical reactions typical for organic compounds, including:
Common reagents used in reactions involving Vildagliptin-d3 include:
The specific conditions for these reactions vary based on desired outcomes, including temperature, pressure, and solvent choice .
Vildagliptin-d3 exhibits similar physical properties to its non-deuterated counterpart but with slight variations due to the presence of deuterium. These may include changes in melting point and solubility characteristics.
Vildagliptin-d3 has several applications in scientific research:
Vildagliptin-d3 is a deuterated analog of the antidiabetic drug vildagliptin, featuring three deuterium atoms (³H or D) strategically incorporated at specific molecular positions. Its molecular formula is C₁₇H₂₂D₃N₃O₂, with a molecular weight of 306.42 g/mol, reflecting a 3 Da increase over non-deuterated vildagliptin (C₁₇H₂₅N₃O₂; 303.41 g/mol) [1] [3] . The SMILES notation (N(CC(=O)N1C@(CCC1([²H])[²H])[²H])C₂₃CC₄(O)CC(C₂)CC(C₃)C₄) confirms deuterium substitution at the 2,5,5-positions of the pyrrolidine ring [3] [6]. This selective labeling minimizes steric alterations while maximizing isotopic effects on metabolic stability. Nuclear magnetic resonance (NMR) spectroscopy validates deuterium integration exclusively at these sites, preserving the core adamantyl-glycine-pyrrolidine carbonitrile scaffold [6].
Table 1: Structural Identification of Vildagliptin-d3
Property | Specification |
---|---|
Molecular Formula | C₁₇H₂₂D₃N₃O₂ |
Molecular Weight | 306.42 g/mol |
CAS Number | 1217546-82-1 |
Deuterium Positions | 2,5,5-positions of pyrrolidine ring |
IUPAC Name | (2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
Deuteration induces subtle but impactful divergences between vildagliptin-d3 and vildagliptin:
These properties establish vildagliptin-d3 as an optimal internal standard for quantifying vildagliptin in bioanalytical assays and a tool for studying metabolite formation pathways [6].
Table 3: Comparative Properties of Vildagliptin and Vildagliptin-d3
Property | Vildagliptin | Vildagliptin-d3 | Significance |
---|---|---|---|
Molecular Weight | 303.41 g/mol | 306.42 g/mol | MS differentiation |
DPP-IV IC₅₀ | 3.5 nM | 3.5 nM | Unaltered target affinity |
Major Metabolic Site | Pyrrolidine C-2/C-5 | Deuterated (slower oxidation) | KIE reduces metabolic clearance |
Primary Application | Therapeutic agent | Research tracer | Quantitation, mechanistic studies |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1